Superior Antiproliferative Activity Against KB Human Epidermoid Carcinoma Cells
Reveromycin D exhibits superior antiproliferative potency against the KB human epidermoid carcinoma cell line compared to both Reveromycin A and Reveromycin C. In comparative assays, Reveromycin D demonstrated an IC₅₀ of 1.6 μg/mL against KB cells [1], which represents a 15.8% lower IC₅₀ (higher potency) than Reveromycin A (IC₅₀ = 1.9 μg/mL) and a 20% lower IC₅₀ than Reveromycin C (IC₅₀ = 2.0 μg/mL) [2].
| Evidence Dimension | Antiproliferative IC₅₀ against KB human epidermoid carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.6 μg/mL |
| Comparator Or Baseline | Reveromycin A: IC₅₀ = 1.9 μg/mL; Reveromycin C: IC₅₀ = 2.0 μg/mL |
| Quantified Difference | 15.8% lower IC₅₀ vs Reveromycin A; 20% lower IC₅₀ vs Reveromycin C |
| Conditions | KB human epidermoid carcinoma cell line in standard in vitro cytotoxicity assays; concentration units in μg/mL |
Why This Matters
Researchers requiring maximum potency against KB carcinoma cells in a defined experimental system should prioritize Reveromycin D over Reveromycin A or C based on quantifiable IC₅₀ differences.
- [1] GLPBIO. Reveromycin D Product Datasheet. View Source
- [2] TargetMol. Reveromycin C Product Datasheet. View Source
